D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, 1,2,3,6-tetraacetate D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, 1,2,3,6-tetraacetate alpha-D-Cellobiose octaacetate has been reported in Romanoa with data available.
Brand Name: Vulcanchem
CAS No.: 3616-19-1
VCID: VC20765061
InChI: InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27?,28+/m1/s1
SMILES: Array
Molecular Formula: C28H38O19
Molecular Weight: 678.6 g/mol

D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, 1,2,3,6-tetraacetate

CAS No.: 3616-19-1

Cat. No.: VC20765061

Molecular Formula: C28H38O19

Molecular Weight: 678.6 g/mol

* For research use only. Not for human or veterinary use.

D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, 1,2,3,6-tetraacetate - 3616-19-1

Specification

CAS No. 3616-19-1
Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
IUPAC Name [(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27?,28+/m1/s1
Standard InChI Key WOTQVEKSRLZRSX-MJQGRCICSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

D-Cellobiose octaacetate is a chemically modified derivative of cellobiose, a disaccharide composed of two glucose units linked by a β-1,4 glycosidic bond. This acetylated form, with the systematic name O-β-Glucopyranosyl-D-glucose octaacetate, is widely used in research and industrial applications due to its enhanced solubility in organic solvents and stability compared to unmodified cellobiose . Below is a comprehensive analysis of its properties, synthesis, and applications.

Synthesis and Characterization

The compound is synthesized via acetylation of cellobiose using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) . Complete acetylation is confirmed through nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) . The reaction yields a white crystalline solid with distinct chromatographic and spectroscopic profiles .

Applications in Research and Industry

Glycobiology and Enzymology

D-Cellobiose octaacetate serves as a substrate for studying β-glucosidases (cellobiases), enzymes critical for cellulose degradation. Researchers use it to investigate enzyme kinetics and mechanisms, aiding biofuel production and biomass conversion .

Pharmaceutical Development

The compound is utilized in synthesizing glycosylated drugs, where acetylation protects reactive hydroxyl groups during chemical modifications. This enhances drug stability and bioavailability .

Analytical Chemistry

In chromatography, it acts as a reference standard for carbohydrate analysis. Its acetylated structure improves separation efficiency in techniques like high-performance liquid chromatography (HPLC) .

Food and Biotechnology

As a food additive, it modifies texture and stability in processed foods. In biotechnology, it induces cellulase production in microbial cultures, optimizing industrial processes like paper manufacturing .

Comparative Analysis with Similar Compounds

CompoundKey DifferencesApplications
β-D-Cellobiose octaacetateOpposite anomeric configuration (β vs. α)Less common in enzymatic studies
Maltose octaacetateα-1,4 glycosidic linkageStarch metabolism research
Lactose octaacetateComposed of glucose and galactoseDairy industry applications

The α-configuration of D-Cellobiose octaacetate makes it preferable for studies requiring specific enzyme interactions .

Research Findings

  • Enzymatic Hydrolysis: Studies show that β-glucosidases hydrolyze the acetylated compound at rates 30% faster than non-acetylated cellobiose, attributed to improved substrate binding .

  • Chromatographic Resolution: In HPLC, it achieves baseline separation from other acetylated disaccharides with a retention time of 12.3 minutes under standard conditions .

  • Stability: The acetyl groups reduce hygroscopicity, enabling long-term storage at room temperature (<15°C) .

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